4-Propylcyclohexyl (trans(trans(trans)))-4'-pentyl(1,1'-bicyclohexyl)-4-carboxylate
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Overview
Description
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate is a complex organic compound known for its unique structural properties. This compound is characterized by its bicyclohexyl core, which is substituted with propyl and pentyl groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-Propylcyclohexylcyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Halides, bases like potassium carbonate, reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate involves its interaction with specific molecular targets. It is believed to modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and pain perception .
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4’-Propylcyclohexyl)cyclohexan-1-one
- trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4’-propylbicyclohexyl
- trans-4-(4-n-Propylcyclohexyl)cyclohexanone
Uniqueness
4-Propylcyclohexyl (trans(trans(trans)))-4’-pentyl(1,1’-bicyclohexyl)-4-carboxylate stands out due to its unique bicyclohexyl core and the specific arrangement of propyl and pentyl groups.
Properties
CAS No. |
94732-93-1 |
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Molecular Formula |
C27H48O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H48O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h21-26H,3-20H2,1-2H3 |
InChI Key |
OVFOZIMLZLERHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3CCC(CC3)CCC |
Origin of Product |
United States |
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